

discovery and history of tartaric acid derivatives

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An In-Depth Technical Guide to the Discovery and History of Tartaric Acid Derivatives for Researchers, Scientists, and Drug Development Professionals

Abstract

Tartaric acid, a seemingly simple dicarboxylic acid, holds a profound significance in the annals of chemical history. Its journey from a crystalline byproduct of winemaking to the cornerstone of stereochemistry is a testament to the meticulous observations and groundbreaking discoveries of pioneering scientists. This technical guide provides a comprehensive exploration of the discovery and history of tartaric acid and its derivatives. It delves into the pivotal experiments that unveiled the concept of molecular chirality, presents key quantitative data in a structured format, and offers detailed reconstructions of the experimental protocols that laid the foundation for modern stereochemistry—a field of paramount importance in contemporary drug development and materials science.

Early Observations and the First Isolation of Tartaric Acid

For centuries, winemakers observed the formation of a crystalline solid, known as "tartar," in fermenting grape juice.^[1] This substance, primarily potassium bitartrate, was a well-known byproduct of viticulture, but the chemical nature of its acidic component remained elusive until the latter half of the 18th century.

In 1769, the Swedish chemist Carl Wilhelm Scheele became the first to isolate tartaric acid in its pure form.^{[1][2]} Scheele's work was a landmark in the study of organic acids and provided

the foundational material for all subsequent investigations into the unique properties of tartaric acid.

Reconstructed Experimental Protocol: Scheele's Isolation of Tartaric Acid (c. 1769)

Objective: To isolate and purify tartaric acid from crude tartar (potassium bitartrate).

Materials:

- Crude tartar (argol)
- Chalk (calcium carbonate, CaCO_3)
- Sulphuric acid (H_2SO_4)
- Water
- Heating apparatus (e.g., furnace)
- Filtration apparatus (e.g., linen cloth)
- Reaction vessels (e.g., glass or ceramic)

Procedure:

- Preparation of Calcium Tartrate: Crude tartar was boiled in water to form a solution. Powdered chalk was then added to the hot solution, leading to the precipitation of insoluble calcium tartrate and the evolution of carbon dioxide gas.
- Washing and Purification: The precipitated calcium tartrate was collected by filtration and washed thoroughly with water to remove any soluble impurities.
- Liberation of Tartaric Acid: The purified calcium tartrate was then treated with a stoichiometric amount of sulphuric acid. This reaction resulted in the formation of insoluble calcium sulphate and a solution of free tartaric acid.

- Final Isolation: The precipitated calcium sulphate was removed by filtration. The remaining aqueous solution of tartaric acid was then concentrated by evaporation, leading to the crystallization of pure tartaric acid.

The Dawn of Stereochemistry: Biot's Discovery of Optical Activity

The next significant chapter in the story of tartaric acid unfolded in 1832 with the work of the French physicist Jean-Baptiste Biot.^{[3][4]} While studying the interaction of various substances with polarized light, Biot made the remarkable discovery that an aqueous solution of tartaric acid, isolated from tartar, could rotate the plane of polarized light.^{[3][4]} This phenomenon, which he termed "optical activity," had been observed in certain crystals like quartz, but its manifestation in a solution suggested that it was an intrinsic property of the molecules themselves.^{[5][6]} Biot also noted that another form of tartaric acid, known as "racemic acid," was optically inactive.^{[3][4][5]}

Reconstructed Experimental Protocol: Biot's Polarimetry of Tartaric Acid (c. 1832)

Objective: To measure the optical rotation of a tartaric acid solution.

Apparatus:

- A light source (e.g., an oil lamp).
- A polarizing Nicol prism to create a beam of plane-polarized light.
- A sample tube to hold the tartaric acid solution.
- An analyzing Nicol prism mounted on a graduated circular scale to measure the angle of rotation.

Procedure:

- Baseline Measurement: The two Nicol prisms were aligned so that their polarization axes were crossed, resulting in the extinction of light. The initial angle on the graduated scale was recorded.

- **Sample Measurement:** The sample tube was filled with a solution of tartaric acid of a known concentration. The tube was placed between the two Nicol prisms.
- **Angle of Rotation Measurement:** Upon insertion of the sample, the light would reappear. The analyzing prism was then rotated until the light was once again extinguished. The new angle on the graduated scale was recorded.
- **Calculation of Specific Rotation:** The difference between the initial and final angles represented the observed rotation. Biot established that this rotation was proportional to the concentration of the solution and the path length of the light through it. This relationship is now known as Biot's Law.

Pasteur's Resolution of Racemic Acid and the Birth of Chirality

The enigma of the two forms of tartaric acid—one optically active and the other inactive—persisted until 1848, when a young Louis Pasteur conducted a series of meticulous experiments that would forever change the understanding of molecular structure.^{[7][8][9]} Pasteur observed that upon crystallizing a solution of sodium ammonium tartrate below 28°C, two distinct types of crystals were formed.^{[9][10]} These crystals were mirror images of each other, a property he termed "hemihedral."^[11]

With painstaking patience, Pasteur manually separated the two types of crystals using tweezers.^{[4][8]} He then prepared separate solutions of each crystal type and measured their optical activity. To his astonishment, he found that one solution was dextrorotatory (rotated light to the right), identical to the tartaric acid studied by Biot, while the other was levorotatory (rotated light to the left) by an equal magnitude.^{[4][9]} A solution containing an equal mixture of the two was optically inactive, just like the original racemic acid.^[8]

This elegant experiment demonstrated for the first time that racemic acid was a mixture of two enantiomers, which he termed "dissymmetric" molecules.^[11] This discovery laid the foundation for the concept of chirality and the field of stereochemistry.^[4]

Experimental Protocol: Pasteur's Manual Resolution of Sodium Ammonium Tartrate (1848)

Objective: To separate the enantiomeric crystals of sodium ammonium tartrate from a racemic mixture.

Materials:

- Racemic acid (a mixture of dextro- and levo-tartaric acid)
- Sodium carbonate (Na_2CO_3)
- Ammonia (NH_3)
- Water
- Microscope or magnifying glass
- Tweezers

Procedure:

- Preparation of Sodium Ammonium Tartrate: Racemic acid was neutralized with sodium carbonate and ammonia in an aqueous solution to form sodium ammonium tartrate.
- Crystallization: The solution was allowed to slowly evaporate at a temperature below 28°C . This resulted in the formation of macroscopic crystals.
- Manual Separation: Under the magnification of a microscope, the two distinct, hemihedral, mirror-image crystal forms were carefully separated by hand using tweezers.
- Analysis: The separated crystals were then dissolved in water, and their optical activity was measured using a polarimeter, confirming their equal and opposite rotation of plane-polarized light.

Pasteur's Chemical Resolution (1853)

Recognizing the limitations of manual separation, Pasteur developed a more general method for resolving racemates in 1853. He used a naturally occurring chiral base, such as an alkaloid, to react with the racemic acid. This reaction formed two different diastereomeric salts with

different solubilities, which could then be separated by fractional crystallization. This pioneering work in chemical resolution remains a fundamental technique in stereochemistry today.

Quantitative Data of Tartaric Acid Stereoisomers

The distinct physical properties of the different stereoisomers of tartaric acid were crucial for their initial discovery and characterization. The following table summarizes some of the key quantitative data, including values that would have been available to 19th-century chemists.

Property	L-(+)-Tartaric Acid	D-(-)-Tartaric Acid	meso-Tartaric Acid	DL-(±)-Racemic Acid
Melting Point (°C)	170 - 172[12]	172 - 174[13]	165 - 166[13]	206 - 212[2][14]
Specific Rotation ([α] _D)	+12° to +15°[5]	-12° to -15°[6]	0°[15]	0°[8]
Solubility in Water (g/100 mL at 20°C)	~133[16]	~133	~125[13]	~20.6[13]

Key Tartaric Acid Derivatives: A Historical Perspective

The utility of tartaric acid extends beyond its foundational role in stereochemistry. Several of its derivatives have been known and used for centuries.

- Potassium Bitartrate (Cream of Tartar): The primary component of tartar, this salt has been used for centuries in baking and food preparation.[17]
- Potassium Sodium Tartrate (Rochelle Salt): First prepared around 1675 by the apothecary Pierre Seignette, this double salt was later found to exhibit piezoelectric properties.[7]
- Antimony Potassium Tartrate (Tartar Emetic): This compound has a long history in medicine, primarily as an emetic.[18][19] Its synthesis involves the reaction of potassium hydrogen tartrate with antimony trioxide.[19]

- Diethyl Tartrate: The esterification of tartaric acid with ethanol produces diethyl tartrate, a chiral building block that has become invaluable in modern asymmetric synthesis, notably in the Sharpless epoxidation.^{[20][21]}

Reconstructed Experimental Protocol: Historical Synthesis of Tartar Emetic

Objective: To synthesize antimony potassium tartrate.

Materials:

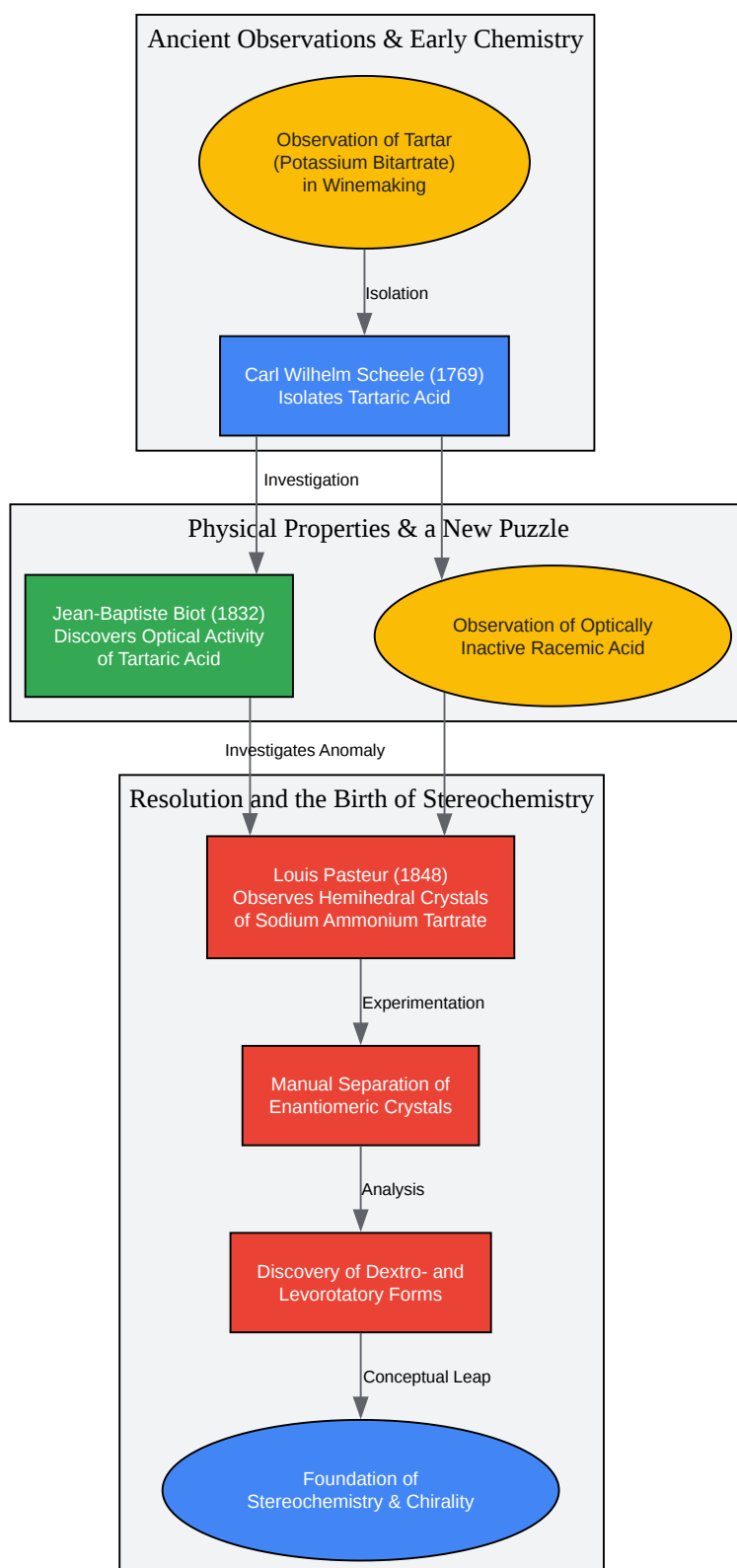
- Potassium hydrogen tartrate (cream of tartar)
- Antimony(III) oxide (Sb_2O_3)
- Water
- Heating apparatus

Procedure:

- A solution of potassium hydrogen tartrate was prepared by dissolving it in water.
- Antimony(III) oxide was added to the solution.
- The mixture was heated, causing the antimony oxide to react with the tartrate solution.
- Upon cooling, crystals of antimony potassium tartrate (tartar emetic) would form and could be collected.

Visualizing the Historical Workflow of Tartaric Acid Discovery

The journey from the observation of tartar to the understanding of stereoisomerism can be visualized as a logical progression of scientific inquiry.



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The historical progression of the discovery of tartaric acid and stereochemistry.

Conclusion

The history of tartaric acid is a microcosm of the evolution of organic chemistry itself. From the practical observations of winemakers to the meticulous and insightful experiments of Scheele, Biot, and Pasteur, the study of this single molecule unlocked the third dimension of chemical structure. The principles of stereoisomerism, born from the manual separation of tartaric acid salt crystals, are now fundamental to numerous scientific disciplines, most notably in the development of pharmaceuticals, where the chirality of a molecule can be the difference between a therapeutic effect and toxicity. This guide serves as a testament to the enduring legacy of these foundational discoveries and their profound impact on modern science.

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